molecular formula C27H26N2O2 B11565175 N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B11565175
M. Wt: 410.5 g/mol
InChI Key: XDRUAPTYSYLUSI-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an anthracene moiety, which is known for its photophysical properties, and a butylphenoxy group, which contributes to its unique chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(4-butylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The anthracene moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components. These mechanisms contribute to its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the anthracene and butylphenoxy moieties, which impart distinct photophysical and chemical properties. This combination makes it particularly suitable for applications in optoelectronics and as a fluorescent probe .

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-butylphenoxy)acetamide

InChI

InChI=1S/C27H26N2O2/c1-2-3-8-20-13-15-23(16-14-20)31-19-27(30)29-28-18-26-24-11-6-4-9-21(24)17-22-10-5-7-12-25(22)26/h4-7,9-18H,2-3,8,19H2,1H3,(H,29,30)/b28-18+

InChI Key

XDRUAPTYSYLUSI-MTDXEUNCSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.